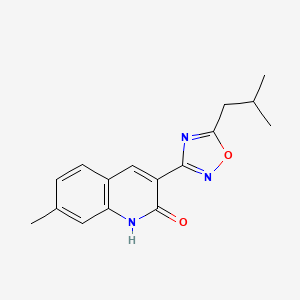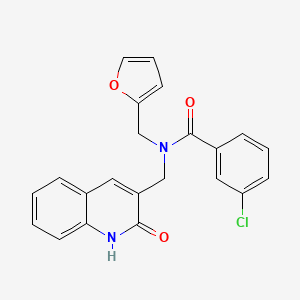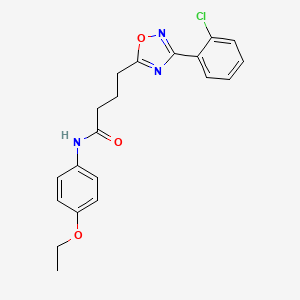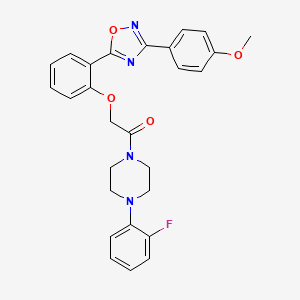
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein that is involved in cell division and is essential for the formation of the mitotic spindle, which separates the chromosomes during cell division. HMN-214 has been shown to inhibit the proliferation of cancer cells by disrupting the formation of the mitotic spindle.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide inhibits the function of Eg5, which is a motor protein that is involved in the formation of the mitotic spindle. The mitotic spindle is essential for the separation of chromosomes during cell division. By inhibiting Eg5, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to inhibit tumor growth in preclinical models of cancer.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without significant toxicity to normal cells. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide may have off-target effects, which could affect the interpretation of the results.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction is to study its effects on cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor recurrence. Additionally, the development of more potent and selective Eg5 inhibitors could lead to the development of more effective cancer treatments.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction of 2-chloro-N-(p-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a base. The product is then purified by column chromatography to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in high yield and purity.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, in preclinical models of cancer.
属性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-12-22(13-10-17)28(26(30)23-7-5-4-6-19(23)3)16-21-15-20-11-8-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZDQABCUBGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

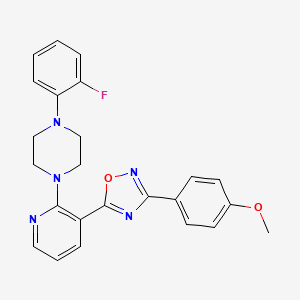

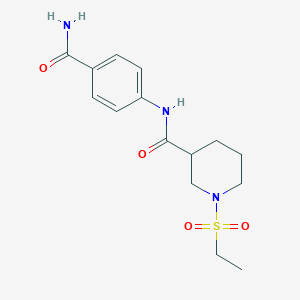
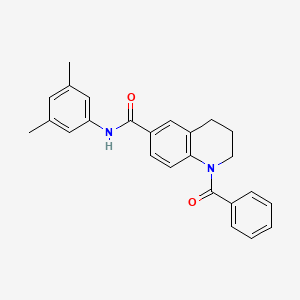


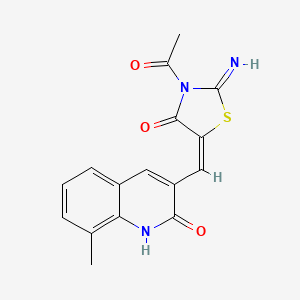

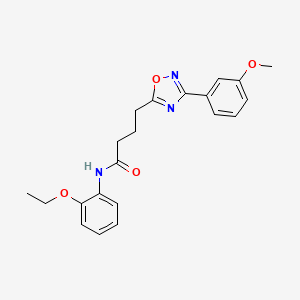
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
